molecular formula C11H11ClFNO2 B13541327 4-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid

4-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13541327
M. Wt: 243.66 g/mol
InChI Key: XUQHADRZXPKYNW-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 2-chloro-4-fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the 2-chloro-4-fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a chloro-fluorobenzene derivative can yield the desired product through nucleophilic substitution and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring .

Scientific Research Applications

4-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets and potential therapeutic effects.

    Medicine: Investigated for its potential as a drug candidate due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents on the aromatic ring or modifications to the carboxylic acid group. Examples include:

Uniqueness

4-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific combination of the 2-chloro-4-fluorophenyl group and the pyrrolidine ring. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C11H11ClFNO2

Molecular Weight

243.66 g/mol

IUPAC Name

4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H11ClFNO2/c12-10-3-6(13)1-2-7(10)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16)

InChI Key

XUQHADRZXPKYNW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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